5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a nitrophenyl group, a furan ring, and a thiazolo[3,2-b][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiazolo[3,2-b][1,2,4]triazole core: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic or basic conditions.
Introduction of the furan ring: This step involves the reaction of the thiazolo[3,2-b][1,2,4]triazole intermediate with a furan-2-carbaldehyde derivative in the presence of a suitable catalyst.
Attachment of the nitrophenyl group: This can be done via a nucleophilic aromatic substitution reaction, where the nitrophenyl group is introduced using a nitrophenyl halide.
Incorporation of the ethylpiperazine moiety: This final step involves the reaction of the intermediate with 4-ethylpiperazine under appropriate conditions, such as heating in a polar solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the piperazine moiety.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the furan ring or piperazine moiety.
Reduction: The major product would be the corresponding amino derivative of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological processes due to its potential fluorescent properties.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging or detecting specific biomolecules.
Industry
Chemical Sensors: The compound can be used in the development of chemical sensors for detecting environmental pollutants or hazardous substances.
Agriculture: It may be used in the formulation of agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of 5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Methylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 5-((4-Ethylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Uniqueness
The unique combination of the ethylpiperazine, nitrophenyl, furan, and thiazolo[3,2-b][1,2,4]triazole moieties in 5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity, better solubility, or improved stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-(4-nitrophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O4S/c1-2-24-9-11-25(12-10-24)17(14-5-7-15(8-6-14)27(29)30)18-20(28)26-21(32-18)22-19(23-26)16-4-3-13-31-16/h3-8,13,17,28H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKKXFCHQTWDCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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